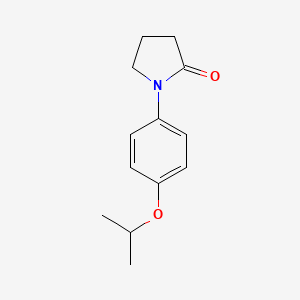

1-(4-异丙氧基苯基)吡咯烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Isopropoxyphenyl)pyrrolidin-2-one, also known as IPPP, is a synthetic compound belonging to the pyrrolidine family. It is a component of many biologically active molecules, both natural and synthetic, including approved drugs .

Synthesis Analysis

A straightforward synthetic route to pharmacologically important 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents has been developed . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The reaction has a broad scope of applicability; a variety of substituted anilines, benzylamines, and other primary amines as well as a wide range of donor–acceptor cyclopropanes bearing (hetero)aromatic or alkenyl donor groups and various acceptor substituents can be involved in this transformation . In this process, donor–acceptor cyclopropanes react as 1,4-C,C-dielectrophiles, and amines react as 1,1-dinucleophiles .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of 1-(4-Isopropoxyphenyl)pyrrolidin-2-one, focusing on six unique fields:

Pharmaceutical Development

1-(4-Isopropoxyphenyl)pyrrolidin-2-one is a valuable scaffold in pharmaceutical chemistry due to its pyrrolidinone core. This compound is often used in the synthesis of various drugs, particularly those targeting the central nervous system. Its structural features allow for the development of molecules with potential therapeutic effects, such as anticonvulsants, antipsychotics, and antidepressants .

Chiral Separation Techniques

The compound’s chiral nature makes it a subject of interest in enantioseparation studies. Researchers have explored its enantiomers using chiral stationary phases in chromatography to achieve high-resolution separation. This is crucial for the development of enantiomerically pure drugs, which can have different pharmacological effects and safety profiles .

Synthetic Organic Chemistry

1-(4-Isopropoxyphenyl)pyrrolidin-2-one serves as a versatile intermediate in organic synthesis. Its reactivity allows for the construction of complex molecular architectures, including natural product analogs and novel heterocyclic compounds. This makes it a valuable tool for synthetic chemists aiming to develop new materials and bioactive molecules .

Material Science

In material science, this compound is investigated for its potential in creating novel polymers and advanced materials. Its unique structural properties can be exploited to design materials with specific mechanical, thermal, and chemical properties, which are useful in various industrial applications .

Biological Studies

The biological activity of 1-(4-Isopropoxyphenyl)pyrrolidin-2-one is of significant interest. Studies have shown that derivatives of this compound exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. This makes it a promising candidate for further biological and pharmacological research .

Medicinal Chemistry

In medicinal chemistry, the compound is used to explore structure-activity relationships (SAR). By modifying its structure, researchers can study how changes affect biological activity and pharmacokinetics. This helps in the rational design of new drugs with improved efficacy and reduced side effects .

Neuroscience Research

Given its potential effects on the central nervous system, 1-(4-Isopropoxyphenyl)pyrrolidin-2-one is also studied in neuroscience. Researchers investigate its impact on neurotransmitter systems, neuronal activity, and behavior, aiming to understand its potential as a treatment for neurological disorders .

Agricultural Chemistry

In agricultural chemistry, derivatives of this compound are explored for their potential use as agrochemicals. These derivatives can act as herbicides, insecticides, or fungicides, contributing to the development of more effective and environmentally friendly agricultural products .

Pyrrolidine in Drug Discovery Enantioseparation of 4C-Substituted Pyrrolidin-2-One Biological Importance of Pyrrolone and Pyrrolidinone

安全和危害

The safety data sheet for a similar compound, 1-(4-Bromophenyl)pyrrolidin-2-one, suggests that it should not be used for food, drug, pesticide, or biocidal product use . It also advises against inhalation and contact with skin, eyes, or clothing . Similar precautions may apply to 1-(4-Isopropoxyphenyl)pyrrolidin-2-one.

未来方向

The resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology, such as benz[g]indolizidine derivatives . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

作用机制

Target of Action

Similar compounds, such as 1-(pyridin-4-yl)pyrrolidin-2-one derivatives, have been identified as inhibitors ofPlasmodium Cytoplasmic Prolyl-tRNA Synthetase (PRS) . PRS is a clinically validated antimalarial target .

Mode of Action

Related compounds, like 1-(pyridin-4-yl)pyrrolidin-2-one derivatives, have been shown to bind to the atp-site of prs . This interaction likely inhibits the function of PRS, leading to antimalarial effects .

Biochemical Pathways

The inhibition of prs by related compounds could disrupt protein synthesis in plasmodium, affecting its survival and replication .

Pharmacokinetics

The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . These properties could potentially influence the compound’s bioavailability.

Result of Action

Related compounds have demonstrated attractive potency and acceptable selectivity index against hek293 cells , suggesting potential cytotoxic effects.

属性

IUPAC Name |

1-(4-propan-2-yloxyphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-10(2)16-12-7-5-11(6-8-12)14-9-3-4-13(14)15/h5-8,10H,3-4,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWOHTRRZLRVCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)N2CCCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Isopropoxyphenyl)pyrrolidin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2429865.png)

![2-Amino-2-[3-(2,6-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2429866.png)

![2-[4,4-Difluoro-1-(2-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B2429867.png)

![1-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2429871.png)

![3-Methyl-7-[2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethyl]-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione](/img/structure/B2429876.png)

![5-(2-chlorobenzyl)-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2429878.png)

![(E)-N-[[4-[Benzyl(methyl)amino]oxan-4-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2429879.png)

![3-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2429880.png)

![1-(2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethanone](/img/structure/B2429881.png)